molecular formula C8H17B B3293137 1-Bromo-4-methylheptane CAS No. 88467-55-4

1-Bromo-4-methylheptane

Cat. No.: B3293137
CAS No.: 88467-55-4
M. Wt: 193.12 g/mol
InChI Key: MRLAKDCGXYAZCI-UHFFFAOYSA-N
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Description

1-Bromo-4-methylheptane is an organic compound with the molecular formula C8H17Br and a molecular weight of 193.125 g/mol . This alkyl bromide is characterized by its bromine substituent on the terminal carbon of a branched heptane chain. As a medium-chain alkyl halide, it serves as a valuable synthetic intermediate in organic chemistry research and development. Its structure makes it a potential building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials science precursors. Researchers may utilize it in coupling reactions, nucleophilic substitutions, or as a precursor for generating organometallic reagents. This product is intended for research and development purposes only and is not classified as a drug or for diagnostic use. It is strictly for laboratory use by qualified professionals. For complete handling, storage, and safety information, please refer to the relevant Material Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-5-8(2)6-4-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLAKDCGXYAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 4 Methylheptane

Direct Bromination Approaches

Direct bromination methods introduce a bromine atom onto the hydrocarbon skeleton. These approaches can be categorized by the saturation of the starting material, involving either alkanes or unsaturated precursors like alkenes.

Bromination of Alkanes: Mechanistic Considerations

The direct bromination of an alkane, such as 4-methylheptane (B1211382), proceeds through a free-radical chain mechanism. libretexts.orglibretexts.org This type of reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of the bromine molecule (Br₂), generating two bromine radicals (Br•). byjus.comdocbrown.info

The mechanism consists of three key stages:

Initiation: The process begins with the homolytic fission of a bromine molecule into two bromine radicals. byjus.comucr.edu Br₂ + hν → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). This alkyl radical then reacts with a bromine molecule to yield the bromoalkane (R-Br) and a new bromine radical, which continues the chain reaction. libretexts.orglibretexts.orgbyjus.com R-H + Br• → R• + HBr R• + Br₂ → R-Br + Br•

Termination: The chain reaction concludes when two radicals combine in various ways, such as two bromine radicals forming a bromine molecule or an alkyl radical and a bromine radical forming the bromoalkane. byjus.comucr.edu

While mechanistically straightforward, the free-radical halogenation of alkanes is often synthetically impractical for producing a specific isomer like 1-bromo-4-methylheptane. unizin.org The reaction lacks regioselectivity, meaning the bromine radical can abstract any of the hydrogen atoms on the 4-methylheptane molecule. This leads to a mixture of isomeric products, including 1-bromo-, 2-bromo-, 3-bromo-, and 4-bromo-4-(bromomethyl)heptane, which are difficult to separate.

Regioselective and Stereoselective Bromination of Unsaturated Precursors

A more controlled approach involves the bromination of an unsaturated precursor, such as 4-methylhept-1-ene. The synthesis of this compound from this alkene is achieved through the anti-Markovnikov addition of hydrogen bromide (HBr).

This reaction proceeds via a free-radical mechanism, initiated by the presence of peroxides (ROOR). The peroxide initiator generates a bromine radical from HBr, which then adds to the less substituted carbon of the double bond (the C1 position). This addition forms the more stable secondary alkyl radical at the C2 position. The alkyl radical then abstracts a hydrogen atom from another HBr molecule to form the final product and propagate the chain.

Reaction Steps for Anti-Markovnikov Addition:

Initiation: Peroxide decomposes to form alkoxy radicals, which react with HBr to produce bromine radicals.

Propagation Step 1: The bromine radical adds to the terminal carbon of 4-methylhept-1-ene.

Propagation Step 2: The resulting alkyl radical abstracts a hydrogen from HBr, forming this compound and a new bromine radical.

This method offers high regioselectivity for the terminal bromide. In contrast, the electrophilic addition of HBr in the absence of peroxides would follow Markovnikov's rule, yielding 2-bromo-4-methylheptane (B8744571) as the major product.

Stereoselectivity in bromination is prominent in the addition of Br₂ to alkenes, which typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. masterorganicchemistry.comchemtube3d.comladykeanecollege.edu.in While not directly applicable to synthesizing this compound, this principle is crucial for controlling stereochemistry in other bromination reactions. Reagents like N-bromosuccinimide (NBS) are often preferred over molecular bromine as they are safer and easier to handle. rsc.orgnih.govlibretexts.org

Transformation Strategies from Oxygenated Precursors

A highly effective and common laboratory-scale method for preparing primary bromoalkanes involves the nucleophilic substitution of an alcohol. pressbooks.pub For the synthesis of this compound, the precursor of choice is 4-methylheptan-1-ol.

Conversion of 4-Methylheptan-1-ol to this compound

The conversion of 4-methylheptan-1-ol to this compound is a classic nucleophilic substitution reaction. The hydroxyl (-OH) group of the alcohol is a poor leaving group. Therefore, it must be protonated or converted into a more reactive intermediate to facilitate its displacement by a bromide ion (Br⁻). This transformation is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). pressbooks.pub

This method is highly efficient for primary alcohols and avoids the rearrangement reactions that can occur with secondary and tertiary alcohols under acidic conditions.

Optimization of Reagents and Reaction Conditions (e.g., PBr₃, HBr)

The choice of reagent and reaction conditions is critical for optimizing the yield and purity of the final product.

Using Hydrobromic Acid (HBr): This method involves heating the primary alcohol with a mixture of concentrated sulfuric acid and an aqueous solution of HBr. prepchem.com The sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water). The bromide ion then displaces the water molecule in an Sₙ2 reaction.

Advantages: HBr is a relatively inexpensive reagent.

Disadvantages: Requires strong acidic conditions and elevated temperatures. A potential side reaction is the acid-catalyzed dehydration of the alcohol to form an alkene or the formation of a dialkyl ether. prepchem.com

Using Phosphorus Tribromide (PBr₃): The reaction of a primary alcohol with PBr₃ is often preferred as it occurs under milder conditions and gives higher yields of the pure alkyl bromide. pressbooks.pub The alcohol reacts with PBr₃ to form a phosphite (B83602) ester intermediate, which is an excellent leaving group. A bromide ion, generated in the first step, then attacks the carbon atom via an Sₙ2 mechanism, displacing the leaving group.

Advantages: Milder reaction conditions, high yields, and fewer side products compared to the HBr method. It is particularly effective for primary and secondary alcohols. pressbooks.pub

Disadvantages: PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with care.

ReagentTypical ConditionsMechanismYieldKey Considerations
HBr / H₂SO₄ Reflux with concentrated acidsSₙ2GoodStrong acid can cause side reactions (elimination, ether formation).
PBr₃ 0 °C to reflux in an inert solvent (e.g., ether, pyridine)Sₙ2ExcellentMilder conditions, minimizes side reactions. Reagent is moisture-sensitive.

Emerging Green Chemistry Methodologies in Bromoalkane Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign methods for synthesizing bromoalkanes. ijesrr.orgdergipark.org.tr These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies applicable to bromoalkane synthesis include:

In Situ Halogen Generation: To avoid the direct use of highly toxic and corrosive molecular bromine, methods have been developed to generate the brominating agent in situ. One common approach is the oxidation of a bromide salt, such as sodium bromide (NaBr), with a greener oxidant like hydrogen peroxide (H₂O₂) or sodium perborate. organic-chemistry.orggctlc.org This reduces transportation and handling risks associated with Br₂.

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. nih.gov This technology can be applied to the synthesis of alkyl halides from various precursors, often with high selectivity and functional group tolerance, while minimizing the need for stoichiometric activators.

Alternative Solvents: The use of hazardous and volatile organic solvents is a major concern. Green chemistry promotes the use of safer alternatives such as ionic liquids or water. dergipark.org.tr Ionic liquids, being non-volatile and often recyclable, can serve as both the solvent and a source of the halide nucleophile in substitution reactions. organic-chemistry.org

Catalytic Methods: Replacing stoichiometric reagents with catalytic systems is a core principle of green chemistry. ijesrr.org For instance, developing catalytic methods for the conversion of alcohols to alkyl halides can significantly reduce waste and improve atom economy.

Green MethodologyPrincipleExample ApplicationEnvironmental Benefit
In Situ Reagent Generation Avoids handling of hazardous Br₂Oxidation of NaBr with H₂O₂Enhanced safety; reduces toxicity. organic-chemistry.org
Photocatalysis Uses visible light as an energy sourceDeformylative halogenation of aldehydesMild conditions; high selectivity. nih.gov
Ionic Liquids Use of non-volatile, recyclable solventsNucleophilic substitution of alcohol sulfonatesReduced solvent emissions; potential for recycling. organic-chemistry.org
Solvent-Free Reactions Reduces or eliminates solvent wasteSolid-state reactions on mineral supportsWaste prevention; simplified workup. ijesrr.org

These emerging methodologies represent a significant step towards more sustainable and responsible chemical manufacturing, offering safer and more efficient routes to valuable compounds like this compound.

###

The industrial synthesis of alkyl bromides such as this compound has traditionally relied on methods that are often hazardous and environmentally unfriendly. However, significant advancements in green chemistry and chemical engineering are paving the way for more sustainable and efficient production routes. This article explores modern synthetic methodologies applicable to the synthesis of this compound, with a focus on sustainable brominating reagents and process intensification to minimize waste.

####2.3.1. Development of Sustainable Brominating Reagents and Systems

The move away from toxic and hazardous reagents like elemental bromine (Br₂) has spurred the development of safer and more sustainable alternatives. These modern reagents and systems aim to improve reaction selectivity, reduce waste, and minimize environmental impact.

One promising approach involves the use of hydrogen bromide (HBr) in conjunction with an oxidizing agent like hydrogen peroxide (H₂O₂). This system offers high atom efficiency and produces water as the primary byproduct. The HBr-H₂O₂ system can efficiently brominate alkanes, and the process can be enhanced by light irradiation or catalysis. researchgate.net For the synthesis of this compound, this method could be applied to 4-methylheptane, with the reaction conditions optimized to favor the formation of the primary bromide.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions. cambridgescholars.com While traditionally used with carbon tetrachloride, a toxic solvent, recent research has focused on employing NBS in more environmentally friendly solvents like ionic liquids or even under solvent-free conditions. researchgate.net Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them a greener alternative. nih.gov

Another sustainable strategy is the in situ generation of bromine. This avoids the need to handle and store hazardous liquid bromine. nih.gov One such system involves the reaction of sodium bromate (B103136) (NaBrO₃) with HBr to produce bromine in the reaction mixture. rsc.org This method has been successfully used for the benzylic bromination of various substrates and could be adapted for the bromination of alkanes like 4-methylheptane.

The table below summarizes various sustainable brominating systems and their potential application in the synthesis of this compound.

Brominating SystemSubstrateKey AdvantagesPotential for this compound Synthesis
HBr / H₂O₂AlkanesHigh atom economy, water as a byproduct, inexpensive reagents. researchgate.netDirect bromination of 4-methylheptane.
N-Bromosuccinimide (NBS) in Ionic LiquidsAlkanes, AlcoholsAvoids toxic solvents, potential for catalyst recycling. researchgate.netBromination of 4-methylheptane or 4-methylheptan-1-ol.
In situ Br₂ generation (e.g., NaBrO₃ / HBr)Aromatic compounds, AlkanesEnhanced safety by avoiding handling of liquid bromine. nih.govrsc.orgPhotochemical bromination of 4-methylheptane.
Dibromoisocyanuric acid (DBI)Aromatic compoundsMild and highly effective brominating agent. tcichemicals.comPotential for selective bromination of 4-methylheptane under specific conditions.

####2.3.2. Process Intensification and Waste Minimization in Bromination

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. In the context of bromination, continuous flow chemistry has emerged as a powerful tool for achieving these goals.

Continuous flow reactors offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.netrsc.org The in situ generation of bromine can be seamlessly integrated into a continuous flow setup, where the hazardous reagent is produced and consumed in a closed system, minimizing operator exposure. nih.gov This approach has been demonstrated for the polybromination of various substrates with high yields. nih.gov

Photochemical bromination, particularly when conducted in a continuous flow reactor, allows for excellent control over the reaction. researchgate.net The use of LED light sources at specific wavelengths can improve the energy efficiency and selectivity of the reaction. researchgate.net For the synthesis of this compound from 4-methylheptane, a continuous photochemical process using in situ generated bromine could offer a safe, efficient, and scalable manufacturing route. rsc.org

The following table outlines key process intensification and waste minimization strategies applicable to the synthesis of this compound.

StrategyDescriptionAdvantages for this compound Synthesis
Continuous Flow Chemistry Reactions are performed in a continuous stream rather than in a batch. uco.esImproved safety, better temperature control, easier scalability, and potential for higher yields.
Photochemistry in Flow Utilizes light to initiate the reaction within a continuous flow reactor. researchgate.netHigh selectivity, mild reaction conditions, and reduced energy consumption.
Catalyst Recycling Use of catalysts, such as ionic liquids, that can be recovered and reused. researchgate.netReduced cost and waste, leading to a more sustainable process.
High Atom Economy Reagents Reagents that incorporate a high percentage of their atoms into the final product. researchgate.netMinimizes the generation of byproducts and waste.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methylheptane

Nucleophilic Substitution Reactions of 1-Bromo-4-methylheptane

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For this compound, these reactions can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The structure of this primary alkyl halide, however, strongly predisposes it towards one of these pathways.

SN2 Reaction Pathways: Stereochemical Inversion and Steric Hindrance Effects

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is the dominant substitution pathway for this compound. This is because it is a primary alkyl halide, where the carbon atom attached to the bromine is relatively unhindered and easily accessible to an incoming nucleophile. The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often likened to an umbrella flipping inside out in the wind. libretexts.org While this compound itself is not chiral at the C1 position, if a chiral analogue were used, this inversion would be observable. The rate of the SN2 reaction is sensitive to steric hindrance. Although the methyl group at the C4 position is remote from the reaction site and has a negligible effect, the primary nature of the halide ensures that the transition state is not overly crowded, allowing the reaction to proceed efficiently.

The general mechanism can be depicted as follows: Nu:⁻ + CH₂(Br)CH₂CH₂CH(CH₃)CH₂CH₂CH₃ → [Nu---CH₂---Br]⁻ → Nu-CH₂CH₂CH₂CH(CH₃)CH₂CH₂CH₃ + Br⁻

SN1 Reaction Conditions and Carbocation Stability Analyses

The SN1 (Substitution Nucleophilic Unimolecular) reaction pathway is highly disfavored for this compound under typical conditions. The SN1 mechanism proceeds through a two-step process, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. pharmaguideline.comlibretexts.org The stability of this carbocation is the most critical factor determining the feasibility of an SN1 reaction.

Carbocation stability follows the order: tertiary > secondary > primary. pharmaguideline.comchemistrysteps.com The dissociation of this compound would generate a primary carbocation (4-methylheptyl cation), which is highly unstable and energetically unfavorable to form. lumenlearning.com Therefore, SN1 reactions are generally not observed with primary alkyl halides unless a rearrangement to a more stable carbocation (e.g., via a 1,2-hydride shift) is possible, which is not structurally favored in this specific compound. Conditions that typically promote SN1 reactions, such as the use of a weak nucleophile and a polar protic solvent, would still be insufficient to drive the formation of the unstable primary carbocation. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
CharacteristicSN2 PathwaySN1 Pathway
Substrate StructureFavored (Primary halide)Disfavored (Forms unstable primary carbocation)
MechanismSingle concerted stepTwo steps, via carbocation intermediate
Rate LawRate = k[Alkyl Halide][Nucleophile]Rate = k[Alkyl Halide]
Nucleophile RequirementRequires a strong nucleophileWeak nucleophile is effective
StereochemistryInversion of configurationRacemization (not applicable at C1)

Elimination Reactions of this compound

In the presence of a base, this compound can undergo elimination reactions to form an alkene. This process involves the removal of the bromine atom from the alpha-carbon (C1) and a hydrogen atom from the beta-carbon (C2).

E1 and E2 Reaction Mechanisms and Product Distribution

Similar to substitution, elimination can occur via two distinct mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E2 Mechanism: This is the predominant elimination pathway for this compound. The E2 reaction is a single-step, concerted process where a strong base removes a proton from the beta-carbon at the same time the C-Br bond breaks and a π-bond is formed. dalalinstitute.com The rate of the E2 reaction depends on the concentration of both the alkyl halide and the base (rate = k[RX][Base]). dalalinstitute.com Strong, non-bulky bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) favor the E2 mechanism. lumenlearning.comlibretexts.org For a primary halide, the E2 reaction is in direct competition with the SN2 reaction.

E1 Mechanism: The E1 mechanism is highly unlikely for this compound. lumenlearning.com It is a two-step process that begins with the formation of a carbocation intermediate, the same rate-determining step as in the SN1 reaction. pharmaguideline.com Since primary carbocations are very unstable, the E1 pathway is not a viable route for primary alkyl halides.

Table 2: Comparison of E1 and E2 Reaction Pathways for this compound
CharacteristicE2 PathwayE1 Pathway
Substrate StructureFavored (Primary halide)Disfavored (Requires unstable primary carbocation)
MechanismSingle concerted stepTwo steps, via carbocation intermediate
Base RequirementRequires a strong baseWeak base is effective
Rate LawRate = k[Alkyl Halide][Base]Rate = k[Alkyl Halide]
CompetitionCompetes with SN2Competes with SN1

Regioselectivity (Zaitsev's Rule) and Stereoselectivity in Alkene Formation

Regioselectivity: For this compound, there is only one type of beta-hydrogen (on C2). Therefore, the E2 elimination can only produce one constitutional isomer, 4-methylhept-1-ene . Rules of regioselectivity, such as Zaitsev's rule, are not applicable here as there is no choice between forming a more or less substituted double bond. Zaitsev's rule states that when multiple alkene products can be formed, the major product is the more substituted (and therefore more stable) alkene. libretexts.orgchemistrysteps.comlibretexts.orgopenstax.orgmasterorganicchemistry.com

Stereoselectivity: The E2 reaction is stereoselective and requires a specific spatial arrangement of the departing proton and leaving group. The reaction proceeds most efficiently through an anti-periplanar transition state, where the beta-hydrogen and the bromine atom are in the same plane but on opposite sides of the C-C bond. libretexts.orgchemistrysteps.commasterorganicchemistry.com For an acyclic compound like this compound, rotation around the C1-C2 single bond allows the molecule to easily adopt this necessary conformation, leading to the formation of 4-methylhept-1-ene. Since the resulting double bond is at the end of the chain, E/Z isomerism is not possible for the product.

Formation of Organometallic Reagents from this compound

The transformation of this compound into organometallic reagents marks a pivotal step in enhancing its synthetic utility, primarily by reversing the polarity of the carbon atom attached to the bromine. This "umpolung" allows the alkyl group to act as a nucleophile, opening up a wide array of possibilities for carbon-carbon bond formation. The generation of Grignard and organolithium reagents are two of the most common and effective strategies to achieve this transformation.

Grignard Reagent Synthesis and its Role in Carbon-Carbon Bond Formation

The synthesis of a Grignard reagent from this compound involves the reaction of the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). adichemistry.comwikipedia.org The magnesium undergoes an oxidative insertion into the carbon-bromine bond, forming (4-methylheptyl)magnesium bromide. adichemistry.com This process is often initiated by activating the magnesium surface, which can be achieved by adding a small crystal of iodine or by mechanical means like crushing the magnesium turnings. wikipedia.org The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom. leah4sci.com

The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edu Its primary role in organic synthesis is to form new carbon-carbon bonds by reacting with various electrophiles. leah4sci.commnstate.edu For instance, it can react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid, while reaction with nitriles can produce ketones after hydrolysis. leah4sci.com These reactions are fundamental in the construction of more complex molecular frameworks from simple precursors.

Key Aspects of Grignard Reagent Synthesis from this compound
ParameterDescriptionSignificance
ReactantsThis compound and Magnesium (Mg) metalForms the organomagnesium halide.
SolventAnhydrous diethyl ether or Tetrahydrofuran (THF)Stabilizes the Grignard reagent through coordination. leah4sci.com
ActivationUse of iodine or mechanical crushing of MgRemoves the passivating magnesium oxide layer. wikipedia.org
Product(4-methylheptyl)magnesium bromideA strong nucleophile and base used for C-C bond formation. mnstate.edu

Organolithium Compound Generation and Reactivity

The generation of an organolithium reagent from this compound is typically achieved through reaction with two equivalents of lithium metal in a non-polar solvent like pentane or hexane. libretexts.org This reaction results in the formation of (4-methylheptyl)lithium and lithium bromide. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com This heightened reactivity can be advantageous in certain synthetic applications but also necessitates stricter control of reaction conditions, often requiring very low temperatures to prevent side reactions.

The reactivity of (4-methylheptyl)lithium mirrors that of the corresponding Grignard reagent in many respects, such as its ability to react with carbonyl compounds and other electrophiles to form new carbon-carbon bonds. However, due to their increased basicity, organolithium reagents are more prone to acting as bases, which can be a limitation if the substrate contains acidic protons. taylorandfrancis.com Despite this, their enhanced nucleophilicity makes them valuable for reactions that are sluggish with Grignard reagents.

Cross-Coupling Reactions Involving this compound as a Substrate

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as an unactivated alkyl bromide, can serve as a substrate in several important palladium- and nickel-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the alkyl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For an unactivated alkyl bromide like this compound, the oxidative addition step can be challenging. However, advancements in ligand design and catalyst systems have expanded the scope of the Suzuki-Miyaura coupling to include such substrates. organic-chemistry.org The reaction would typically involve coupling this compound with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of ligand on the palladium catalyst is critical to facilitate the oxidative addition and prevent unwanted side reactions like β-hydride elimination.

Mechanistic Steps in Suzuki-Miyaura Coupling
StepDescriptionRole of this compound
Oxidative AdditionThe alkyl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.orgServes as the electrophilic partner.
TransmetalationThe organic group from the organoboron reagent is transferred to the Pd(II) complex. wikipedia.orgThe (4-methylheptyl) group is now bound to the palladium.
Reductive EliminationThe two organic groups on the palladium couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgForms a new C-C bond with the organic group from the boronic acid.

Nickel-Catalyzed Cross-Couplings with Unactivated Alkyl Bromides

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions, particularly with less reactive electrophiles like unactivated alkyl bromides. squarespace.com Nickel's unique electronic properties and ability to access different oxidation states facilitate the activation of C-Br bonds. squarespace.com Nickel-catalyzed cross-electrophile coupling reactions have been developed that can couple aryl bromides with primary alkyl bromides. nih.gov

In a typical reaction, this compound would be coupled with an aryl halide in the presence of a nickel catalyst and a reducing agent. nih.gov The mechanism often involves radical intermediates, which distinguishes it from the purely two-electron pathways common in palladium catalysis. squarespace.com This radical nature can be advantageous in preventing β-hydride elimination, a common side reaction with alkyl substrates.

Heck and Sonogashira Coupling Mechanistic Studies

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While the direct Heck-type reaction with an unactivated alkyl halide like this compound is not a standard transformation, mechanistic studies of related systems provide insights. The key challenge lies in the propensity of the alkyl-palladium intermediate to undergo β-hydride elimination.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The standard Sonogashira reaction is not typically performed with unactivated alkyl halides. However, variations of this reaction, often referred to as copper-free Sonogashira or Heck alkynylation, have been developed. organic-chemistry.org Mechanistic investigations into these modified procedures could explore the potential for coupling substrates like this compound, although this remains a non-traditional application. The mechanism would still likely proceed through oxidative addition, but the subsequent steps would be tailored to accommodate the alkyl group and the alkyne coupling partner.

Stereochemical Aspects and Chiral Recognition in 1 Bromo 4 Methylheptane Research

Chirality and Stereoisomerism of 1-Bromo-4-methylheptane

This compound is a chiral molecule due to the presence of a stereogenic center at the fourth carbon atom (C4). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a propyl group, and a 3-bromopropyl group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-Bromo-4-methylheptane and (S)-1-Bromo-4-methylheptane based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the individual enantiomers are identical, with the notable exception of their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

Table 1: Stereoisomers of this compound

StereoisomerConfiguration at C4Optical Activity
(R)-1-Bromo-4-methylheptaneR(+) or (-)
(S)-1-Bromo-4-methylheptaneS(-) or (+)
(±)-1-Bromo-4-methylheptaneRacemic mixture of R and SNone

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of this compound, a process known as enantioselective synthesis, is of significant interest for applications where stereochemistry is critical. While specific methods for this particular molecule are not extensively documented, general strategies for the enantioselective synthesis of chiral alkyl bromides can be applied.

One common approach involves the use of a chiral starting material. For instance, a chiral alcohol, such as (R)-4-methylheptan-1-ol or (S)-4-methylheptan-1-ol, can be converted to the corresponding bromide with inversion of stereochemistry using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction.

Another strategy is the use of chiral catalysts or reagents to induce enantioselectivity in a reaction that creates the chiral center. For example, asymmetric hydrogenation of a suitable unsaturated precursor followed by conversion of a functional group to the bromide could yield an enantiomerically enriched product.

Table 2: General Enantioselective Routes to Chiral Alkyl Bromides

Starting MaterialReagent/CatalystKey TransformationStereochemical Outcome
Chiral AlcoholPBr₃BrominationInversion of configuration
Chiral AlcoholCBr₄, PPh₃ (Appel Reaction)BrominationInversion of configuration
Prochiral AlkeneChiral hydroboration reagent, then Br₂Hydroboration-BrominationSyn-addition, leading to a specific enantiomer
Prochiral KetoneChiral reducing agent, then brominationAsymmetric reduction followed by brominationFormation of a specific enantiomeric alcohol, then bromide

Impact of Stereochemistry on Reaction Outcomes

The stereochemistry of this compound plays a pivotal role in determining the stereochemical outcome of nucleophilic substitution reactions. The two primary mechanisms for nucleophilic substitution, S(_N)1 and S(_N)2, are profoundly influenced by the stereochemistry of the substrate.

In an S(_N)2 reaction , the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. Therefore, if (R)-1-Bromo-4-methylheptane undergoes an S(_N)2 reaction, the product will have the (S) configuration, and vice versa. This stereospecificity is a hallmark of the S(_N)2 mechanism.

In contrast, an S(_N)1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. Consequently, if a reaction of an enantiomerically pure sample of this compound were to proceed via a pure S(_N)1 mechanism, it would result in a racemic mixture of the substitution products (both R and S enantiomers). This loss of stereochemical information is characteristic of the S(_N)1 pathway.

The choice between the S(_N)1 and S(_N)2 pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the alkyl halide. For a primary alkyl halide like this compound, the S(_N)2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents.

Table 3: Stereochemical Outcomes of Nucleophilic Substitution Reactions of this compound

Starting EnantiomerReaction MechanismNucleophileProduct Stereochemistry
(R)-1-Bromo-4-methylheptaneS(_N)2Strong (e.g., CN⁻, I⁻)(S)-Product (Inversion)
(S)-1-Bromo-4-methylheptaneS(_N)2Strong (e.g., CN⁻, I⁻)(R)-Product (Inversion)
(R)-1-Bromo-4-methylheptaneS(_N)1Weak (e.g., H₂O, ROH)Racemic (R)- and (S)-Product (Racemization)
(S)-1-Bromo-4-methylheptaneS(_N)1Weak (e.g., H₂O, ROH)Racemic (R)- and (S)-Product (Racemization)

Derivatization Chemistry and Synthetic Utility of 1 Bromo 4 Methylheptane

Formation of Alkanes via Reductive Reactions

The conversion of 1-bromo-4-methylheptane to its corresponding alkane, 4-methylheptane (B1211382), is a fundamental reductive process that involves the replacement of the bromine atom with a hydrogen atom. This transformation can be accomplished through several reliable synthetic methods.

One common approach is the use of metal hydrides. Potent reducing agents like lithium aluminum hydride (LiAlH₄) can effectively displace the bromide in an S(_N)2-type reaction. Another method involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process efficiently cleaves the carbon-bromine bond and saturates the carbon with hydrogen.

Additionally, radical-based reductions offer another pathway. For instance, the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) can achieve this transformation through a free-radical chain mechanism. These reductive reactions are crucial for removing the halogen functionality after it has served its synthetic purpose, or for the specific synthesis of the parent hydrocarbon for analytical or structural studies.

Synthesis of Alcohols, Ethers, and Amines via Nucleophilic Displacement

As a primary alkyl halide, this compound is an ideal substrate for bimolecular nucleophilic substitution (S(_N)2) reactions, allowing for the straightforward introduction of various oxygen- and nitrogen-containing functional groups. wikipedia.orgstudy.comstudy.com

Synthesis of Alcohols: The corresponding primary alcohol, 4-methylheptan-1-ol, can be readily synthesized by reacting this compound with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent mixture like aqueous ethanol. youtube.com The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon bonded to the bromine and displacing the bromide ion.

Synthesis of Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this compound. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com This reaction involves treating an alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then serves as a potent nucleophile. youtube.comorganicchemistrytutor.com This alkoxide subsequently displaces the bromide from this compound to form an ether. For example, reacting sodium ethoxide with this compound yields 1-ethoxy-4-methylheptane. wikipedia.org

Synthesis of Amines: The synthesis of amines from this compound can be achieved through direct alkylation of ammonia (B1221849) or a primary amine. youtube.comchemguide.co.uklumenlearning.com However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to over-alkylation. chemguide.co.uklibretexts.org To achieve a more controlled synthesis of the primary amine (4-methylheptan-1-amine), alternative methods are preferred. The Gabriel synthesis, which utilizes potassium phthalimide, provides a reliable route to primary amines. libretexts.org Another effective method is the reaction with sodium azide (B81097) (NaN₃) to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org

Table 5.2.1: Nucleophilic Displacement Reactions of this compound

Target Product Nucleophile Example Reagent(s) Product Name General Reaction Type
Alcohol Hydroxide (HO⁻) Sodium Hydroxide (NaOH) 4-Methylheptan-1-ol S(_N)2
Ether Alkoxide (RO⁻) Sodium Ethoxide (NaOEt) 1-Ethoxy-4-methylheptane Williamson Ether Synthesis (S(_N)2)

Applications as a Building Block in Complex Molecular Synthesis

The synthetic utility of this compound extends beyond simple functional group interconversion to its use as a key building block for creating larger, more complex molecules through the formation of new carbon-carbon bonds. nih.govresearchgate.net

A primary application is in the formation of Grignard reagents. study.comchegg.com By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding organometallic compound, (4-methylheptyl)magnesium bromide, is formed. This Grignard reagent is a powerful carbon-based nucleophile and a strong base. It can react with a wide range of electrophiles, including:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Esters and Acid Chlorides: To form tertiary alcohols (with two identical groups added) or ketones under controlled conditions.

Carbon Dioxide: To produce a carboxylic acid (5-methyl-octanoic acid) after acidic workup.

Epoxides: To open the ring and form a new alcohol, extending the carbon chain by two carbons.

Furthermore, the Grignard reagent can be converted into other organometallic species, such as organocuprates (Gilman reagents), by reacting it with a copper(I) salt. These reagents are particularly useful for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl compounds, a critical strategy in the synthesis of many complex natural products.

Exploration in Specialized Polymer and Material Science Precursor Research

In the realm of material science, this compound holds potential as a precursor for specialized polymers. The carbon-bromine bond can serve as an initiation site for certain types of controlled polymerization techniques.

For example, it is a suitable candidate to act as an initiator in Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition-metal catalyst (typically copper-based) reversibly activates and deactivates the dormant alkyl halide, allowing for the controlled, chain-growth polymerization of vinyl monomers. Using this compound as the initiator would result in polymers where every chain has a 4-methylheptyl group at one end.

This terminal functional group can be used to modify the properties of the final material or to attach the polymer to surfaces or other molecules. Moreover, the branched, aliphatic nature of the 4-methylheptyl group itself can be incorporated into polymer side-chains to influence bulk properties such as the glass transition temperature (T(_g)), solubility, and mechanical flexibility of the resulting material. While not a commonplace monomer, its structure offers opportunities for creating tailored polymers in a research context.

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation of 1 Bromo 4 Methylheptane and Its Derivatives

Chromatographic Method Development for Purity and Reaction Mixture Analysis

The accurate determination of purity and the comprehensive analysis of reaction mixtures containing 1-bromo-4-methylheptane and its derivatives necessitate the development of robust and specific chromatographic methodologies. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of these compounds. Furthermore, due to the chiral nature of this compound, chiral chromatography is essential for the determination of enantiomeric excess, a critical parameter in stereoselective synthesis and biological activity studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The optimization of GC-MS methods is crucial for achieving the desired resolution, sensitivity, and specificity.

Optimization of GC Parameters:

The separation of this compound from its isomers, starting materials, and byproducts is primarily achieved by optimizing the gas chromatographic conditions. Key parameters include the choice of the capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. For bromoalkanes, a non-polar or medium-polarity stationary phase is generally suitable. oup.com

A hypothetical optimized GC method for the analysis of a reaction mixture containing this compound is presented in Table 1.

Table 1: Hypothetical Optimized GC-MS Parameters for the Analysis of this compound

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300

Application in Purity and Reaction Monitoring:

GC-MS is instrumental in determining the purity of synthesized this compound by separating it from any unreacted starting materials, such as 4-methylheptan-1-ol, and reaction byproducts. The integration of the peak areas in the total ion chromatogram (TIC) allows for the semi-quantitative assessment of the purity.

During the synthesis of this compound, GC-MS can be employed to monitor the progress of the reaction. By taking aliquots of the reaction mixture at different time intervals, the disappearance of the starting material and the appearance of the product can be tracked, allowing for the determination of the optimal reaction time.

Mass Spectral Fragmentation:

The mass spectrum of this compound obtained by electron ionization (EI) would exhibit characteristic fragmentation patterns. A key feature would be the presence of two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of 79Br and 81Br. Common fragmentation pathways for bromoalkanes include the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative for the analysis of less volatile derivatives of this compound or for reaction mixtures that are not amenable to GC analysis. However, the nonpolar nature of alkyl halides like this compound presents a challenge for their ionization by common LC-MS techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

To overcome this limitation, derivatization of the alkyl halide can be employed to introduce a readily ionizable functional group. This approach not only enhances the sensitivity of detection but also allows for the use of reversed-phase HPLC, a widely applicable separation technique.

Derivatization Strategy:

A potential derivatization strategy for this compound involves its reaction with a nucleophilic reagent that contains a functionality amenable to ionization. For example, reaction with an amine-containing compound can introduce a basic nitrogen atom that is easily protonated in ESI.

Hypothetical LC-MS Method:

An example of a hypothetical LC-MS method for the analysis of a derivatized this compound is outlined in Table 2.

Table 2: Hypothetical LC-MS Parameters for the Analysis of Derivatized this compound

Parameter Value
Liquid Chromatograph
Column C18 reversed-phase, 100 mm x 2.1 mm i.d., 2.6 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Source Temperature 120 °C

LC-MS is particularly valuable for the analysis of reaction mixtures where derivatization can selectively target specific components, thereby simplifying the resulting chromatogram and facilitating quantification.

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, possessing a stereocenter at the C4 position. Therefore, it can exist as a pair of enantiomers, (R)-1-bromo-4-methylheptane and (S)-1-bromo-4-methylheptane. The determination of the enantiomeric excess (e.e.) is crucial in asymmetric synthesis and for understanding the biological activity of the individual enantiomers. Chiral chromatography is the most widely used technique for this purpose. gcms.czazom.com

Chiral Gas Chromatography (CGC):

For volatile chiral compounds like this compound, chiral gas chromatography (CGC) is a highly effective method for enantiomeric separation. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly common for the separation of a wide range of chiral molecules, including halogenated hydrocarbons. azom.comoup.comresearchgate.net

The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions are critical for achieving baseline separation of the enantiomers.

Table 3: Hypothetical Chiral GC Parameters for Enantiomeric Separation of this compound

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm i.d. Chiral Cyclodextrin-based CSP (e.g., Rt-βDEXsm)
Injector Temperature 220 °C
Injection Mode Split (e.g., 100:1 ratio)
Carrier Gas Helium at a constant flow of 1.2 mL/min

Chiral High-Performance Liquid Chromatography (HPLC):

Alternatively, chiral HPLC can be employed for the enantiomeric separation of this compound or its derivatives. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely used in chiral HPLC and can be operated in both normal-phase and reversed-phase modes. phenomenex.com For a nonpolar analyte like this compound, normal-phase chromatography with a mobile phase consisting of a mixture of alkanes and an alcohol is often preferred.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Where Area1 and Area2 are the integrated peak areas of the two enantiomers.

Theoretical and Computational Studies of 1 Bromo 4 Methylheptane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. For 1-bromo-4-methylheptane, methods such as Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to influence the electron density distribution and the energies of the frontier orbitals.

Hypothetical Data Table: Electronic Properties of this compound (DFT Calculation)

PropertyCalculated ValueUnit
HOMO Energy-9.8eV
LUMO Energy1.2eV
HOMO-LUMO Gap11.0eV
Dipole Moment2.1Debye

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Minimization Studies

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which are at the lowest points on the potential energy surface.

Energy minimization studies would be performed using molecular mechanics or quantum mechanical methods to determine the relative energies of different staggered and eclipsed conformations. The rotation around the C-C bonds would be systematically studied to map out the potential energy surface and identify the global minimum energy conformation. This information is vital for understanding the molecule's preferred shape and how it might interact with other molecules.

Hypothetical Data Table: Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy
Anti180°0
Gauche60°1.2
Eclipsed5.0

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Reactivity Prediction and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can offer insights into how the molecule behaves in different environments, such as in various solvents.

These simulations can be used to understand how solvent molecules arrange themselves around this compound and how this solvation affects its conformation and reactivity. For instance, in a polar solvent, the dipole moment of the C-Br bond would lead to specific interactions with the solvent molecules. MD simulations can also be used to explore the initial stages of a chemical reaction by observing the trajectories of the atoms.

Hypothetical Data Table: MD Simulation Parameters for this compound in Water

ParameterValue
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Solvent ModelTIP3P

Note: The data in this table is hypothetical and for illustrative purposes.

Transition State Modeling and Reaction Pathway Elucidation

To understand the chemical reactions that this compound may undergo, such as nucleophilic substitution (SN2) or elimination (E2) reactions, transition state modeling is employed. sparknotes.commasterorganicchemistry.comlibretexts.org This involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the most likely reaction pathway. For example, in an SN2 reaction, the backside attack of a nucleophile on the carbon atom bonded to the bromine would be modeled to understand the stereochemical outcome of the reaction. sparknotes.commasterorganicchemistry.com

Hypothetical Data Table: Calculated Activation Energies for Reactions of this compound

Reaction TypeNucleophile/BaseActivation Energy (kcal/mol)
SN2OH-22.5
E2OH-25.0

Note: The data in this table is hypothetical and for illustrative purposes.

Emerging Research Frontiers and Future Directions in 1 Bromo 4 Methylheptane Chemistry

Integration of Flow Chemistry and Microreactor Technology for Synthesis

The synthesis of alkyl halides and their subsequent reactions are increasingly benefiting from the adoption of flow chemistry and microreactor technology. bohrium.com These approaches offer significant advantages over conventional batch processing by providing superior control over reaction parameters. researchgate.netrsc.org Microreactors, with their high surface-area-to-volume ratio, enable enhanced mass and heat transfer, leading to improved reaction yields and selectivities. rsc.org This level of control is particularly advantageous for reactions involving potent reagents or thermally sensitive intermediates, allowing for safer and more reproducible synthetic protocols. researchgate.netchemistryviews.org

Continuous flow processing is especially suitable for generating hazardous materials in situ, thereby avoiding issues related to their handling, storage, and transportation. chemistryviews.org For the synthesis of a compound like 1-bromo-4-methylheptane, a flow process could involve pumping the corresponding alcohol and a brominating agent through a heated microreactor packed with a solid-phase catalyst. This would allow for precise control of residence time, temperature, and stoichiometry, minimizing byproduct formation. globalspec.comrsc.org The ability to telescope, or link, multiple reaction steps without intermediate purification is another key advantage, streamlining the synthesis of more complex molecules from this compound. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for Alkyl Bromide Production

Feature Traditional Batch Synthesis Flow Chemistry Synthesis
Heat Transfer Limited by vessel surface area; potential for hot spots Excellent, due to high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiency Rapid and efficient mixing
Safety Large volumes of hazardous materials; risk of thermal runaway Small reaction volumes at any given time; enhanced safety
Scalability Challenging; often requires re-optimization Scaled by running the system for longer periods ("scale-out")
Control Less precise control over temperature and residence time Precise digital control over all reaction parameters

Photoredox Catalysis and Electrosynthesis Applications for Carbon-Bromine Bond Activation

Activation of the relatively inert carbon-bromine (C-Br) bond in alkyl halides is a central challenge in organic synthesis. Emerging techniques such as photoredox catalysis and electrosynthesis offer powerful, mild, and sustainable alternatives to traditional methods for C-Br bond functionalization. nih.govnih.gov These methods excel at generating radical intermediates from alkyl halides under gentle conditions, enabling a wide range of chemical transformations. researchgate.net

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. nih.gov In the context of this compound, a photocatalytically generated silyl (B83357) radical could perform a halogen-atom abstraction to convert the alkyl bromide into a nucleophilic alkyl radical. nih.gov This radical can then engage in various cross-coupling reactions, for instance, with aryl bromides, to form new carbon-carbon bonds. nih.gov

Electrosynthesis provides another avenue for C-Br bond activation by using an electric current to drive redox reactions. nih.gov The reductive cleavage of the C-Br bond in alkyl halides can proceed through a concerted process where electron injection and bond breaking occur simultaneously. acs.organu.edu.au This electrochemical approach can differentiate between two different alkyl halides based on their electronic and steric properties, allowing for selective cross-electrophile coupling without the need for transition metal catalysts. nih.gov Such a strategy could enable the coupling of the 4-methylheptyl fragment from this compound with other electrophiles to construct complex molecular frameworks.

Table 2: Modern Methods for C-Br Bond Activation of Alkyl Halides

Activation Method Principle Key Mediator / Component Potential Application for this compound
Photoredox Catalysis Single-electron transfer (SET) initiated by visible light absorption. nih.gov Ru(bpy)₃Cl₂ or similar photocatalyst; radical initiator (e.g., silyl radical). nih.gov C(sp³)–C(sp²) cross-coupling with aryl halides. nih.gov
Electrosynthesis Direct cathodic reduction of the C-Br bond. nih.gov Electrode (e.g., glassy carbon, platinum), supporting electrolyte. Transition-metal-free cross-electrophile coupling reactions. nih.gov
Metallaphotoredox Combination of photoredox and transition metal catalysis. nih.gov Photocatalyst (e.g., Iridium-based) and a Nickel catalyst. Coupling with a wide range of electrophiles under mild conditions.

Development of Machine Learning Models for Predicting Reactivity and Selectivity

The intersection of data science and chemistry is leading to the development of powerful machine learning (ML) models capable of predicting reaction outcomes, optimizing reaction conditions, and even forecasting molecular reactivity. cmu.edu These predictive tools are poised to accelerate the discovery and application of new chemical transformations involving compounds like this compound. nih.gov By training neural networks on vast datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, and experimental conditions. acs.orgnih.gov

For this compound, an ML model could predict its reactivity in various contexts. For example, it could determine the likelihood of substitution (Sɴ2) versus elimination (E2) pathways when reacted with different nucleophiles and bases under varying temperatures and solvent conditions. youtube.comyoutube.com To achieve this, the model would process molecular "fingerprints" or computed descriptors that encode the structural and electronic features of this compound and other reactants. nih.gov The model's output could be a predicted yield, a classification of the major product, or a recommendation for optimal reaction conditions (catalyst, solvent, temperature). acs.orgacs.org This in silico approach can significantly reduce the experimental effort required to develop new synthetic methods. cmu.edu

Table 3: Machine Learning Model for Predicting Alkyl Halide Reactivity

Model Component Description Example for this compound
Input Features (Descriptors) Numerical representations of molecular structure and properties. nih.gov Molecular weight, XlogP, polar surface area, bond dissociation energy of C-Br bond, steric hindrance parameters.
Machine Learning Algorithm The computational method used for learning and prediction. nih.gov Neural Network, Random Forest, Light Gradient Boosting Machine (LightGBM). nih.gov
Training Data A large dataset of known reactions involving alkyl halides. nih.gov Data from chemical literature databases (e.g., Reaxys) detailing reaction conditions and outcomes.
Predicted Output The property or outcome the model is trained to predict. acs.org Reaction yield, major product (substitution vs. elimination), optimal temperature, suitable solvent. acs.org

Advanced Materials Science Applications as a Functional Monomer or Building Block

While traditionally viewed as a synthetic intermediate, the structure of this compound lends itself to potential applications in materials science. Alkyl halides are valuable as initiators in controlled radical polymerization techniques and as building blocks for creating functional polymers.

One promising area is in Atom Transfer Radical Polymerization (ATRP), where an alkyl halide can act as an initiator. The carbon-bromine bond in this compound could be reversibly activated by a transition metal catalyst (typically copper-based), initiating the polymerization of vinyl monomers like styrene (B11656) or acrylates. The resulting polymer chain would possess the 4-methylheptyl group at one end, which could impart specific properties such as hydrophobicity or altered solubility to the final material.

Furthermore, this compound can be used to functionalize existing polymer backbones. Through nucleophilic substitution reactions, the 4-methylheptyl group can be grafted onto polymers containing suitable reactive sites. This "grafting-to" approach allows for the precise modification of a material's surface properties. For example, attaching these branched alkyl chains to a hydrophilic polymer could create an amphiphilic copolymer with applications in surfactants or drug delivery systems. While specific research on this compound as a monomer is limited, its potential is analogous to other functional alkyl halides used in polymer synthesis. chemdad.com

Table 4: Potential Roles of this compound in Polymer Science

Application Area Role of this compound Resulting Material Potential Properties
Controlled Polymerization Initiator in Atom Transfer Radical Polymerization (ATRP). Polymers with a 4-methylheptyl end-group. Modified solubility, hydrophobicity, and thermal properties.
Polymer Functionalization Alkylating agent for grafting onto existing polymer chains. Graft copolymers with pendant 4-methylheptyl chains. Amphiphilic character, modified surface energy, self-assembly capabilities.
Monomer Synthesis Precursor to a functional monomer (e.g., via elimination then addition). Specialty polymers derived from a custom monomer. Tailored mechanical, optical, or chemical resistance properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-methylheptane, and how can reaction conditions be tailored to improve yield?

  • The synthesis of bromoalkanes like this compound typically involves radical bromination or allylic bromination of the parent alkane. For example, bromination of 4-methylhept-1-ene using Br₂ in a non-polar solvent (e.g., CCl₄) under UV light can yield the desired product. Temperature control (0–25°C) minimizes side reactions like dibromination . Industrial methods may employ continuous flow reactors to enhance efficiency and scalability . Optimization strategies include catalyst screening (e.g., Lewis acids) and solvent selection to improve regioselectivity .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Purification is typically achieved via fractional distillation due to its boiling point range (estimated 165–170°C based on analogous bromoheptanes) . Analytical validation includes:

  • GC-MS : To confirm molecular weight (C₈H₁₅Br, ~193.11 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Characteristic peaks include δ 1.3–1.6 ppm (methyl groups) and δ 3.4–3.6 ppm (bromine-adjacent CH₂) .
  • IR Spectroscopy : C-Br stretching vibrations near 500–600 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • The compound is sparingly soluble in water but miscible with organic solvents (e.g., dichloromethane, chloroform). Stability tests should monitor degradation under light (via UV-Vis spectroscopy) and thermal stress (TGA/DSC). Store in amber vials at 4°C to prevent radical decomposition .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) of this compound aid in mechanistic studies?

  • Deuterated derivatives (e.g., this compound-d₇) enable tracking of reaction pathways via kinetic isotope effects (KIE) in SN2/E2 mechanisms. Synthesis involves substituting H₂O with D₂O during hydrolysis or using deuterated starting materials . Applications include elucidating stereochemical outcomes in nucleophilic substitutions .

Q. What contradictions exist in literature regarding the reactivity of this compound, and how can they be resolved?

  • Discrepancies in regioselectivity (e.g., competing allylic vs. terminal bromination) may arise from varying reaction conditions. For example, radical initiators (e.g., AIBN) favor allylic bromination, while polar solvents stabilize carbocation intermediates in alternative pathways. Resolving contradictions requires controlled experiments with in situ monitoring (e.g., Raman spectroscopy) and computational modeling (DFT) to map energy barriers .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceutical applications?

  • The compound serves as a precursor for asymmetric synthesis. For instance, it can undergo Suzuki-Miyaura coupling with arylboronic acids to generate biaryl motifs or be converted to Grignard reagents for C–C bond formation. Chiral resolution via enzymatic catalysis (e.g., lipases) or chiral stationary-phase chromatography may yield enantiopure derivatives .

Q. How can researchers address environmental and toxicity concerns when handling this compound?

  • Toxicity assessments (e.g., in vitro assays for cytotoxicity) and environmental impact studies (e.g., biodegradability via OECD 301 tests) are critical. Mitigation strategies include:

  • Substituting with less hazardous brominating agents (e.g., NBS).
  • Implementing waste-neutral reactions (e.g., catalytic recycling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-methylheptane
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-methylheptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.